molecular formula C18H15N3O B3927861 N-(4-anilinophenyl)isonicotinamide

N-(4-anilinophenyl)isonicotinamide

Cat. No. B3927861
M. Wt: 289.3 g/mol
InChI Key: UFDJCJBFUFACGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-anilinophenyl)isonicotinamide” is a compound with the molecular formula C12H11N3O . It is also known as "N-(4-Aminophenyl)isonicotinamide" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a [CuO4N2] core that is composed by two pairs of Pip and Isn ligands . The average twist angle (ata) is a useful tool to differentiate between a trigonal prismatic and an octahedral geometry .


Chemical Reactions Analysis

Reactions of non-steroidal anti-inflammatory drugs with isonicotinamide and copper(II) acetate resulted in the formation of five novel mixed-ligand Cu(II) coordination compounds .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 213.24 . A related compound, isonicotinamide, is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .

Scientific Research Applications

N-(4-anilinophenyl)isonicotinamide has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been found to have anti-tubercular effects by inhibiting the growth of Mycobacterium tuberculosis.

Mechanism of Action

Target of Action

N-(4-anilinophenyl)isonicotinamide is a derivative of nicotinamide, which is a component of the coenzyme NAD . The primary targets of this compound are members of the class III receptor tyrosine kinase family . These kinases play a crucial role in cell signaling and are often associated with the onset and progression of various cancers .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell behavior. The exact nature of these changes depends on the specific kinase being targeted and the context within the cell .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its interaction with various kinases . These pathways are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis . The disruption of these pathways can lead to the death of cancer cells or the prevention of their proliferation .

Pharmacokinetics

As a derivative of nicotinamide, it may share some of its adme (absorption, distribution, metabolism, and excretion) properties . Nicotinamide is well-absorbed and widely distributed throughout the body . It is metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of kinase activity by this compound can lead to a variety of cellular effects. These may include the induction of apoptosis (cell death), the inhibition of cell proliferation, and the disruption of cell signaling pathways . These effects can contribute to the compound’s potential anti-cancer activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules in the environment can influence the compound’s interaction with its targets .

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-anilinophenyl)isonicotinamide in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological effects. This makes it a safer and more practical choice for use in cell culture and animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(4-anilinophenyl)isonicotinamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other therapeutic applications.

Safety and Hazards

The safety data sheet for isonicotinamide suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-(4-anilinophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(14-10-12-19-13-11-14)21-17-8-6-16(7-9-17)20-15-4-2-1-3-5-15/h1-13,20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDJCJBFUFACGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.